4-Chloro-2-(trifluoromethoxy)benzoyl chloride
Overview
Description
4-Chloro-2-(trifluoromethoxy)benzoyl chloride is an organic compound with the molecular formula C8H3Cl2F3O2 and a molecular weight of 259.01 g/mol . It is a member of the benzoyl chloride family and is characterized by the presence of a chloro group and a trifluoromethoxy group attached to a benzene ring . This compound is primarily used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(trifluoromethoxy)benzoyl chloride typically involves the chlorination of 4-Chloro-2-(trifluoromethoxy)benzoic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions . The general reaction scheme is as follows:
4-Chloro-2-(trifluoromethoxy)benzoic acid+SOCl2→4-Chloro-2-(trifluoromethoxy)benzoyl chloride+SO2+HCl
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but is scaled up to accommodate larger quantities. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(trifluoromethoxy)benzoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-Chloro-2-(trifluoromethoxy)benzoic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols.
Hydrolysis: This reaction occurs under acidic or basic conditions, with water acting as the nucleophile.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thioesters: Formed from the reaction with thiols.
4-Chloro-2-(trifluoromethoxy)benzoic acid: Formed from hydrolysis.
Scientific Research Applications
4-Chloro-2-(trifluoromethoxy)benzoyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(trifluoromethoxy)benzoyl chloride primarily involves its reactivity as an acyl chloride. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-(trifluoromethyl)benzoyl chloride
- 4-Chloro-2-(difluoromethoxy)benzoyl chloride
- 4-Chloro-2-(trifluoroethoxy)benzoyl chloride
Uniqueness
4-Chloro-2-(trifluoromethoxy)benzoyl chloride is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of compounds that require specific reactivity and stability profiles .
Properties
IUPAC Name |
4-chloro-2-(trifluoromethoxy)benzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2F3O2/c9-4-1-2-5(7(10)14)6(3-4)15-8(11,12)13/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYZNCCXCNJYIHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OC(F)(F)F)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.